Xanthosine 5'-triphosphate disodium salt is a nucleotide that plays a crucial role in various biological processes, particularly in purine metabolism. It is classified as a purine ribonucleoside triphosphate and is involved in the synthesis of nucleotides essential for DNA and RNA production. The compound has the chemical formula and is recognized by its CAS number 105931-36-0. As a disodium salt, it exhibits enhanced solubility in water, making it suitable for various biochemical applications .
Xanthosine 5'-triphosphate disodium salt is derived from xanthosine, a purine nucleoside that can be produced through biochemical pathways involving the metabolism of nucleotides. It is classified under the category of nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is particularly significant in studies related to enzyme regulation and metabolic pathways associated with purine biosynthesis .
The synthesis of xanthosine 5'-triphosphate disodium salt can be achieved through several methods:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high purity and yield. Industrial production may involve large-scale synthesis techniques that include crystallization and purification steps to obtain the final product.
The molecular structure of xanthosine 5'-triphosphate disodium salt features a ribose sugar moiety linked to a purine base (xanthine) and three phosphate groups. The presence of two sodium ions enhances its solubility in aqueous solutions.
Xanthosine 5'-triphosphate disodium salt can undergo various chemical reactions:
Xanthosine 5'-triphosphate disodium salt functions primarily as a substrate for enzymes involved in nucleotide metabolism. Its triphosphate group is essential for participating in phosphorylation reactions and energy transfer processes critical for DNA and RNA synthesis. The compound's interactions with specific enzymes can influence various metabolic pathways, making it vital for cellular functions .
Xanthosine 5'-triphosphate disodium salt has diverse applications across various scientific fields:
Xanthosine 5′-triphosphate disodium salt (XTP•Na₂) is a nucleotide derivative with the systematic molecular formula C₁₀H₁₃N₄Na₂O₁₅P₃
and a molecular weight of 568.13 g/mol . Its IUPAC name is:disodium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate .
This nomenclature reflects:
Alternative identifiers:
O[C@@H]([C@H]([C@H](N1C=NC2=C1N=C(O)N=C2O)O3)O)[C@H]3COP([O-])(OP(O)(OP([O-])(O)=O)=O)=O.[Na+].[Na+]
VAVBVQQGSPMFDU-LGVAUZIVSA-L
Table 1: Atomic-Level Descriptors of XTP•Na₂
Property | Value |
---|---|
Heavy Atom Count | 34 |
Hydrogen Bond Donors | 6 (base NH/OH groups) |
Hydrogen Bond Acceptors | 16 (carbonyls/phosphates) |
Rotatable Bond Count | 8 (triphosphate chain) |
Monoisotopic Mass | 567.93856528 g/mol |
Despite its biochemical significance, comprehensive crystallographic data for XTP•Na₂ remains limited. However, inferences from spectroscopic studies provide structural insights:
Nuclear Magnetic Resonance (NMR):
Vibrational Spectroscopy:
Electronic Properties:
Table 2: Key Spectral Signatures of XTP•Na₂
Technique | Spectral Region | Assignments |
---|---|---|
¹³C NMR | δ 160-170 ppm | C2=O, C6=O (xanthine) |
FTIR | 1280-1120 cm⁻¹ | νₐₛ(P=O) in triphosphate |
FTIR | 1700-1650 cm⁻¹ | ν(C=O) of xanthine ring |
UV-Vis | λ_max 248 nm, 262 nm | π→π* transitions in purine system |
XTP•Na₂ shares a purine scaffold with guanosine 5′-triphosphate (GTP) and inosine 5′-triphosphate (ITP), but differs critically in its base functionalization:
Base Modifications:
This structural divergence dictates distinct biochemical roles:1. Enzyme Recognition:- IMP dehydrogenase (IMPDH) converts IMP to XMP (xanthosine monophosphate), but rejects XTP as a substrate [6] [8].- GTP-specific enzymes (e.g., G-proteins) do not bind XTP due to steric clashes with the C2 carbonyl.
Table 3: Structural and Functional Comparison of Purine Triphosphates
Property | XTP | GTP | ITP |
---|---|---|---|
Base Structure | 2,6-dioxopurine | 2-amino-6-oxopurine | 6-oxopurine |
H-Bond Donors | 2 (N3H, N9H) | 3 (N1H, N9H, C2-NH₂) | 2 (N1H, N9H) |
H-Bond Acceptors | 6 (O2, O6, N1, N7, phosphates) | 5 (O6, N3, N7, phosphates) | 5 (O6, N3, N7, phosphates) |
IMPDH Substrate | No (product analog) | No | Yes (primary substrate) |
Biological Role | Metabolic intermediate | Signaling, synthesis | Biosynthesis precursor |
Conformational Flexibility:
Metabolic Context:
Uniqueness: XTP’s biochemical value lies in its role as:
Table 4: Enzyme Kinetic Parameters for Purine Triphosphates
Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Inhibition by XTP |
---|---|---|---|---|
IMPDH (human) | IMP | 80-120 | 5.8 | Competitive (Kᵢ ~ 50 μM) |
RNA Polymerase | GTP | 10-25 | 45 | Weak (IC₅₀ > 1 mM) |
GMP Synthase | XMP | 5-15 | 0.8 | None |
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